molecular formula C20H23FN2O3 B4775375 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide

Cat. No. B4775375
M. Wt: 358.4 g/mol
InChI Key: XXCZARNAKFGAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, also known as FUBPB22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been used in various scientific research applications, including the study of the endocannabinoid system and the development of new therapeutic agents. Studies have shown that 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a wide range of physiological processes, including pain, mood, appetite, and immune function. 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.

Mechanism of Action

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide binds to these receptors, it triggers a cascade of intracellular signaling pathways that modulate various physiological processes. 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. Studies have also shown that 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide also has several limitations, including its potential for abuse and its psychoactive effects, which may interfere with experimental results.

Future Directions

There are several future directions for the study of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, including the development of new therapeutic agents that target the endocannabinoid system, the investigation of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide's potential for treating various diseases, and the exploration of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide's mechanism of action and biochemical effects. Additionally, further research is needed to understand the potential risks and benefits of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide and other synthetic cannabinoids.
In conclusion, 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is a synthetic cannabinoid with potential therapeutic applications and a high affinity for the CB1 and CB2 receptors in the endocannabinoid system. While 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has several advantages for lab experiments, it also has limitations and potential risks that must be considered. Further research is needed to fully understand the potential of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide and other synthetic cannabinoids for therapeutic use.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-15(26-19-8-4-17(21)5-9-19)20(24)22-14-16-2-6-18(7-3-16)23-10-12-25-13-11-23/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZARNAKFGAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[4-(morpholin-4-yl)benzyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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